![molecular formula C6H8O4 B1611618 Ethyl 2,3-dioxobutanoate CAS No. 1723-25-7](/img/structure/B1611618.png)
Ethyl 2,3-dioxobutanoate
Overview
Description
Ethyl 2,3-dioxobutanoate, also known as ethyl acetylacetate, is a colorless liquid with a fruity odor. It is commonly used as a solvent and a starting material for the synthesis of various organic compounds. Ethyl acetylacetate is a versatile compound with a wide range of applications in the field of scientific research. In
Scientific Research Applications
Synthesis of Heterocycles : Ethyl 2,3-dioxobutanoate is used in the synthesis of various heterocycles. For example, it is involved in the concise and efficient synthesis of 1H-Pyrazoles (Patel et al., 1991). Additionally, it has been utilized in creating diverse trifluoromethyl heterocycles, such as oxazoles and imidazoles, which are valuable in pharmaceutical and materials science applications (Honey et al., 2012).
Stereoselective Synthesis : This compound is instrumental in stereoselective synthesis processes. For instance, its derivatives undergo stereoselective intramolecular Wittig reactions to produce electron-deficient dienes, which are important in organic synthesis and materials chemistry (Yavari & Samzadeh‐Kermani, 1998).
Antioxidant and Antimicrobial Activities : Some derivatives of Ethyl 2,3-dioxobutanoate have shown potential in antioxidant and antimicrobial activities. Studies have synthesized specific derivatives and evaluated their effectiveness in these areas, which could be significant for pharmaceutical research (Kumar et al., 2016).
Molecular Structure Analysis : Research has also focused on the synthesis, characterization, and crystal structure analysis of Ethyl 2,3-dioxobutanoate derivatives. Such studies provide insights into the molecular configurations and potential applications of these compounds in various scientific domains (Naveen et al., 2021).
Chemical Synthesis and Reactions : Ethyl 2,3-dioxobutanoate is involved in various chemical synthesis and reaction studies, demonstrating its versatility as a reagent in organic chemistry. For example, it is used in three-component reactions for synthesizing cyclobutene derivatives, highlighting its role in facilitating complex chemical transformations (Aboee-Mehrizi et al., 2011).
properties
IUPAC Name |
ethyl 2,3-dioxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-10-6(9)5(8)4(2)7/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEPWEZRMUOMJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482873 | |
Record name | ethyl 2,3-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-dioxobutanoate | |
CAS RN |
1723-25-7 | |
Record name | ethyl 2,3-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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